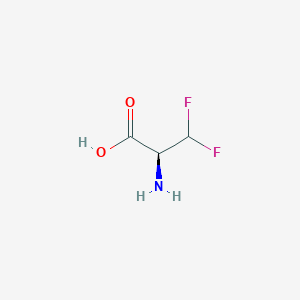

3,3-Difluoro-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H5F2NO2 |

|---|---|

Molecular Weight |

125.07 g/mol |

IUPAC Name |

(2S)-2-amino-3,3-difluoropropanoic acid |

InChI |

InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m1/s1 |

InChI Key |

RDWIWGLYYQZMFQ-PVQJCKRUSA-N |

Isomeric SMILES |

[C@@H](C(F)F)(C(=O)O)N |

Canonical SMILES |

C(C(F)F)(C(=O)O)N |

Origin of Product |

United States |

Enzymatic Interactions and Mechanistic Studies of 3,3 Difluoro D Alanine

Interaction with D-Alanine Ligase (Ddl)

D-Alanine ligase (Ddl) is a crucial enzyme in bacterial cell wall biosynthesis, making it a significant target for the development of antibacterial agents. The study of its interaction with substrate analogs like 3,3-Difluoro-D-alanine is of considerable interest in the field of medicinal chemistry.

Role of D-Alanine Ligase in Peptidoglycan Biosynthesis

D-Alanine ligase, also known as D-alanyl-D-alanine ligase, is an essential enzyme in the cytoplasmic stage of peptidoglycan synthesis. nih.gov Its primary function is to catalyze the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine. nih.gov This dipeptide is a critical component of the pentapeptide side chains of peptidoglycan, which are cross-linked to provide structural integrity to the bacterial cell wall. The inhibition of Ddl disrupts the synthesis of this essential precursor, leading to a weakened cell wall and ultimately bacterial cell death.

Substrate Binding and Catalytic Mechanism of D-Alanine Ligase

The catalytic mechanism of D-Alanine Ligase is a well-studied process that involves the ordered binding of its substrates, ATP and two molecules of D-alanine. The enzyme possesses two distinct binding sites for D-alanine.

The reaction is initiated by the binding of ATP and the first molecule of D-alanine to the enzyme. The carboxylate group of the first D-alanine molecule performs a nucleophilic attack on the γ-phosphate of ATP. This results in the formation of a high-energy D-alanyl acylphosphate intermediate and the release of ADP. This intermediate remains bound to the active site of the enzyme.

The activity of D-Alanine Ligase is significantly enhanced by the presence of monovalent cations, particularly potassium ions (K⁺). These cations are considered allosteric activators. While the enzyme can function in the absence of these cations, their presence increases the affinity of the enzyme for its substrates and enhances the catalytic rate. Structural and kinetic studies suggest that the binding of a monovalent cation induces conformational changes in the enzyme that optimize the active site for catalysis.

The table below summarizes the kinetic parameters of D-Alanine Ligase from Thermus thermophilus (TtDdl) in the presence and absence of activating monovalent cations.

| Cation | k_cat (s⁻¹) | K_m (D-Ala) (µM) | k_cat/K_m (M⁻¹s⁻¹) |

| None | 0.8 | 4020 | 200 |

| K⁺ | 1.2 | 1250 | 960 |

Data adapted from studies on TtDdl, illustrating the effect of potassium on enzyme kinetics.

Inhibition Kinetics and Mechanisms of D-Alanine Ligase by Fluorinated Analogs

While specific studies on this compound are limited, research on other fluorinated analogs of D-alanine provides a basis for understanding its potential inhibitory mechanisms. Fluorinated compounds are often used as enzyme inhibitors due to the unique electronic properties of the fluorine atom.

Based on its structural similarity to D-alanine, this compound would be expected to act as a competitive inhibitor of D-Alanine Ligase. In a competitive inhibition model, the inhibitor would bind to the active site of the enzyme, preventing the binding of the natural substrate, D-alanine. The potency of such an inhibitor is typically quantified by its inhibition constant (Kᵢ).

Allosteric inhibition is another possibility, where an inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. While less likely for a close substrate analog, it cannot be entirely ruled out without specific experimental evidence.

Detailed kinetic studies would be necessary to determine the precise mode of inhibition and the inhibitory potency of this compound against D-Alanine Ligase. Such studies would involve measuring the rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor to determine key kinetic parameters.

Analog Mimicry of Substrates and Transition States

While specific studies detailing this compound as a direct substrate or transition state analog are not extensively available, the broader class of fluorinated amino acids is widely recognized for its ability to mimic natural substrates and enzymatic transition states. The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, making it a powerful tool to probe enzyme active sites.

Transition state analogs are stable molecules that structurally and electronically resemble the unstable transition state of a substrate in an enzyme-catalyzed reaction. By mimicking this high-energy intermediate, these analogs can bind to the enzyme with much higher affinity than the substrate itself, often resulting in potent inhibition. In the context of alanine (B10760859) racemase, the transition state is thought to involve a planar carbanionic intermediate stabilized by the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor. It is plausible that this compound, with its altered electronic distribution due to the fluorine atoms, could mimic aspects of this planar and electron-rich transition state, leading to tight binding within the active site.

Furthermore, fluorinated compounds can act as "mechanism-based inactivators" or "suicide substrates." In this scenario, the enzyme recognizes the analog as a substrate and initiates its catalytic cycle. However, the unique chemical properties of the fluorinated analog lead to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This process provides strong evidence for the catalytic mechanism and the nature of the transition states involved.

Interaction with Alanine Racemase (Alr)

Role of Alanine Racemase in D-Alanine Biosynthesis

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the biosynthesis of D-alanine from L-alanine. D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The enzyme catalyzes the interconversion of the L- and D-enantiomers of alanine, ensuring a sufficient supply of D-alanine for cell wall synthesis. Due to its vital role in bacterial survival and its absence in humans, alanine racemase is an attractive target for the development of novel antibacterial agents.

Pyridoxal 5′-Phosphate (PLP)-Dependent Catalytic Mechanism

Alanine racemase is a pyridoxal 5′-phosphate (PLP)-dependent enzyme. The catalytic cycle begins with the formation of an external aldimine, where the amino group of the alanine substrate displaces a lysine (B10760008) residue of the enzyme that is covalently bound to the PLP cofactor. This is followed by the abstraction of the α-proton of the bound alanine by a basic residue in the active site, forming a quinonoid intermediate. This intermediate is stabilized by the electron-withdrawing capacity of the pyridinium (B92312) ring of the PLP cofactor. Reprotonation at the α-carbon from the opposite face of the molecule, facilitated by another active site residue, leads to the formation of the opposite enantiomer of alanine. The release of the product and the regeneration of the internal aldimine with the enzyme's lysine residue complete the catalytic cycle.

Mechanism-Based Inactivation by Fluorinated Alanine Analogs

Fluorinated alanine analogs, including this compound, are potent mechanism-based inactivators of alanine racemase. These compounds are recognized by the enzyme as substrates and enter the catalytic cycle. The presence of the fluorine atoms, however, alters the course of the reaction.

Upon formation of the external aldimine with PLP, the enzyme abstracts the α-proton. For a compound like β,β,β-trifluoroalanine, this is followed by the elimination of fluoride (B91410) ions. In the case of trifluoroalanine, the loss of two fluoride ions leads to the formation of a highly electrophilic β-difluoro-α,β-unsaturated imine intermediate. This reactive species is then attacked by a nucleophilic residue in the active site, such as the ε-amino group of the active site lysine (Lys-38 in some studied racemases), resulting in the formation of a stable covalent adduct and irreversible inactivation of the enzyme. This mechanism contrasts with that of monohaloalanines, where inactivation often proceeds through nucleophilic attack on a released aminoacrylate intermediate.

This mechanism-based inactivation highlights the ability of fluorinated analogs to exploit the catalytic machinery of the enzyme to generate a reactive species that ultimately leads to the enzyme's demise.

Metabolic Stability and Substrate Properties with D-Amino Acid Oxidase (DAAO)

Mammalian DAAO Metabolism of D-Amino Acids

D-amino acid oxidase (DAAO) is a flavoenzyme found in mammals, primarily in the peroxisomes of the kidney and liver. It plays a key role in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide. The enzyme exhibits broad substrate specificity, acting on a variety of neutral and basic D-amino acids, but it is inactive towards acidic D-amino acids like D-aspartate and D-glutamate.

The physiological role of DAAO is multifaceted, including the detoxification of D-amino acids derived from the diet and the gut microbiome. Additionally, DAAO is involved in the regulation of D-serine levels in the brain, a D-amino acid that acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.

While direct studies on the metabolic stability and substrate properties of this compound with DAAO are limited, research on the closely related compound 2-deuterio-3-fluoro-D-alanine (fludalanine) provides valuable insights. The primary metabolism of fludalanine (B1672869) involves its oxidation by an FAD-dependent oxidase, presumably DAAO, to produce fluoropyruvate. This suggests that this compound could also be a substrate for DAAO, undergoing a similar oxidative deamination to yield 3,3-difluoropyruvate. The stability and subsequent metabolic fate of this potential product would be of significant interest in understanding the complete metabolic profile of this compound.

Resistance of Fluorinated D-Alanine Analogs to DAAO Oxidation

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov The catalytic cycle's reductive half-reaction hinges on a direct hydride transfer from the α-carbon of the D-amino acid substrate to the N(5) atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.org This step is crucial for the oxidation of the amino acid.

The substitution of hydrogen atoms with fluorine at the β-carbon (C3) of D-alanine, as in this compound, confers significant resistance to oxidation by DAAO. While specific kinetic data for this compound is not extensively reported, likely due to its lack of reactivity as a substrate, the mechanism of resistance can be inferred from the fundamental principles of the DAAO catalytic reaction. The two fluorine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect. This effect propagates to the α-carbon, decreasing the electron density around the α-hydrogen. Consequently, the transition state for the hydride transfer to the FAD cofactor is destabilized, making the removal of the α-hydrogen as a hydride ion (H⁻) energetically unfavorable. This effectively prevents the initial and rate-limiting step of the oxidation process, rendering the fluorinated analog a poor substrate, if at all, for DAAO.

In contrast, the natural substrate D-alanine is readily oxidized by DAAO. The kinetic parameters for this reaction vary depending on the enzyme source but consistently demonstrate efficient processing.

| Substrate | Enzyme Source | Km,app (mM) | kcat,app (s⁻¹) | Interaction Type |

|---|---|---|---|---|

| D-Alanine | Human (hDAAO) | 1.3 | 5.2 | Substrate |

| D-Alanine | Yeast (RgDAAO) | 1.0 | 81 | Substrate |

| This compound | Not Applicable | Not Determined | Not Determined | Resistant to Oxidation |

Km,app (apparent Michaelis constant) and kcat,app (apparent catalytic rate constant) values are from published studies. nih.gov The resistance of this compound is based on mechanistic principles.

Interactions with Other Enzymes in D-Alanine Metabolic Pathways

The metabolic pathway of D-alanine in bacteria primarily involves two key enzymes: alanine racemase, which interconverts L- and D-alanine, and D-amino acid transaminase, which synthesizes D-amino acids from α-keto acids. wikipedia.org this compound interacts with these enzymes not as a standard substrate but as a potent inactivator.

Alanine Racemase: Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for providing D-alanine for bacterial cell wall peptidoglycan synthesis. scilit.com β-Halogenated alanines, including this compound, are well-documented mechanism-based inactivators, or "suicide substrates," of this enzyme. nih.gov

The inactivation mechanism proceeds as follows:

this compound binds to the active site and forms a Schiff base with the PLP cofactor.

The enzyme's catalytic base abstracts the α-proton, initiating an α,β-elimination of a fluoride ion (F⁻), rather than the typical racemization reaction.

This elimination generates a highly reactive aminoacrylate-PLP intermediate within the active site.

This intermediate then partitions between two pathways:

Turnover: The intermediate can be hydrolyzed, releasing fluoropyruvate and regenerating the enzyme.

Inactivation: The electrophilic aminoacrylate intermediate undergoes a nucleophilic attack from an active site residue (such as a lysine), forming a stable, covalent adduct with the enzyme-PLP complex. This covalent modification results in the irreversible inactivation of the enzyme. nih.govsemanticscholar.org

Research on alanine racemase from Escherichia coli B has demonstrated that for every inactivation event with D-difluoroalanine, approximately 5000 turnover events occur, yielding fluoropyruvate. nih.gov This high partition ratio indicates that while inactivation is efficient, the primary catalytic event is the elimination reaction.

| Parameter | Value |

|---|---|

| Km (mM) | 116 |

| kinact (min⁻¹) | 2.2 |

| Partition Ratio (Turnover/Inactivation) | 5000 |

Data from studies on E. coli B alanine racemase with D-β,β-difluoroalanine. nih.gov

D-Amino Acid Transaminase: D-amino acid transaminase (D-AAT) is another PLP-dependent enzyme that catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.org Studies on β-halo-D-alanine analogs have shown they also act as inactivators of D-AAT. Research on D-AAT from Bacillus sphaericus using β-chloro-D-alanine demonstrated a similar suicide inactivation mechanism. nih.gov The enzyme catalyzes an α,β-elimination of the halide, which generates an aminoacrylate-Schiff base intermediate. This intermediate then partitions between hydrolysis (turnover) and covalent modification of the enzyme, leading to inactivation. nih.gov For β-chloro-D-alanine, the partition ratio was found to be approximately 1500 turnovers for each inactivation event. nih.gov Given the chemical similarity and the shared mechanism of β-elimination, this compound is expected to inactivate D-amino acid transaminase through an analogous pathway.

Role in Bacterial Cell Wall Peptidoglycan Biosynthesis Pathways

Incorporation of D-Alanine Analogs into Peptidoglycan Structures

The incorporation of D-alanine into the growing peptidoglycan layer is primarily mediated by a class of enzymes known as transpeptidases (TPases), which are also famously the targets of β-lactam antibiotics and are thus often called penicillin-binding proteins (PBPs). These enzymes catalyze the cross-linking of peptide side chains of adjacent glycan strands.

Research on various D-amino acid analogs, including fluorescent D-amino acids (FDAAs) and other halogenated D-alanines like 3,3,3-trifluoro-D-alanine, has shown that they can be incorporated into the peptidoglycan structure. acs.org This incorporation is not part of the initial cytoplasmic synthesis of the UDP-muramyl-pentapeptide precursor. Instead, it occurs in the periplasm through the action of D,D-transpeptidases and L,D-transpeptidases. acs.org These enzymes facilitate an exchange reaction, swapping the terminal D-alanine of the existing peptidoglycan stem peptides with the D-alanine analog. acs.org

Specifically, D,D-transpeptidases can exchange the terminal D-Ala on a pentapeptide stem, while L,D-transpeptidases can exchange the terminal D-Ala on a tetrapeptide stem for a D-amino acid analog like 3,3-Difluoro-D-alanine. acs.org This process effectively "edits" the mature peptidoglycan, introducing a fraudulent amino acid into its structure. Studies with the closely related compound 3,3,3-trifluoro-d-alanine have confirmed its incorporation into the peptidoglycan of E. coli. acs.org This suggests that this compound is also recognized and utilized by these periplasmic enzymes.

| Enzyme Class | Cellular Location | Substrate | Role in Analog Incorporation |

| D,D-Transpeptidases (PBPs) | Periplasm / Extracytoplasmic space | Pentapeptide stem of peptidoglycan | Catalyzes exchange of terminal D-alanine with this compound. |

| L,D-Transpeptidases | Periplasm / Extracytoplasmic space | Tetrapeptide stem of peptidoglycan | Catalyzes exchange of terminal D-alanine with this compound. |

| D-alanine-D-alanine ligase (Ddl) | Cytoplasm | D-alanine | Not directly involved in periplasmic incorporation of analogs, but a target for some analogs. |

| Alanine (B10760859) Racemase (Alr) | Cytoplasm | L-alanine <-> D-alanine | Not directly involved in periplasmic incorporation, but can be inhibited by halogenated alanines. |

Impact on Peptidoglycan Cross-Linking and Polymerization

The incorporation of this compound in place of the natural D-alanine can have significant consequences for the subsequent steps of cell wall assembly, particularly the crucial cross-linking process. The transpeptidation reaction involves the formation of a peptide bond between the fourth amino acid of one peptide stem (often D-alanine) and the third amino acid (commonly meso-diaminopimelic acid or L-lysine) of an adjacent stem. nih.govwikipedia.org This reaction is catalyzed by DD-transpeptidases and results in the release of the terminal (fifth) D-alanine residue. dtu.dkwikipedia.org

When this compound is incorporated at the fourth or fifth position of the peptide stem, it can interfere with the cross-linking reaction in several ways:

Altered Substrate Recognition: The fluorine atoms on the β-carbon of the alanine analog alter its electronic properties and steric bulk compared to native D-alanine. This modification can make the modified peptide stem a poor substrate for the transpeptidase enzymes responsible for forming the cross-links.

Inhibition of Transpeptidase Activity: The analog-containing peptide may bind to the active site of the transpeptidase but fail to undergo the catalytic reaction efficiently, leading to competitive inhibition of the enzyme.

Reduced Cross-linking Efficiency: Even if the analog is tolerated to some extent, the rate of the cross-linking reaction may be significantly reduced. Research on Pseudomonas aeruginosa has shown that an accumulation of cellular D-alanine leads to a downregulation of transpeptidase gene expression and a subsequent reduction in peptidoglycan cross-linking. nih.gov The presence of a D-alanine analog could trigger similar regulatory responses or directly impede the enzymatic process, leading to a cell wall with fewer cross-links. nih.gov

Molecular Basis of Cell Wall Integrity Perturbation

The perturbation of cell wall integrity by this compound is the direct molecular consequence of its incorporation into peptidoglycan and the subsequent disruption of cross-linking. The bacterial cell wall's primary function is to withstand the high turgor pressure exerted by the cytoplasm, which can be several atmospheres. wikipedia.org The strength required to resist this pressure is derived from the covalently cross-linked, mesh-like structure of peptidoglycan. wikipedia.org

When the degree of cross-linking is diminished due to the effects of this compound, the following molecular events occur:

Weakening of the Peptidoglycan Sacculus: The peptidoglycan network becomes less rigid and more porous. The reduced number of covalent bonds between glycan strands diminishes the tensile strength of the cell wall.

Loss of Structural Integrity: The weakened cell wall is no longer able to effectively counteract the internal osmotic pressure.

Cell Lysis: As water flows into the cell down its osmotic gradient, the compromised cell wall cannot prevent the cell from swelling. Ultimately, the membrane stretches beyond its elastic limit, leading to rupture and cell death, a process known as lysis.

Therefore, the molecular basis for the perturbation of cell wall integrity lies in the creation of a structurally deficient peptidoglycan polymer that is incapable of performing its essential role as the cell's primary stress-bearing structure. sigmaaldrich.com This mechanism of action, which targets the final and essential steps of cell wall biosynthesis, underscores the potential of D-alanine analogs as antibacterial agents.

Advanced Applications in Chemical Biology and Research Tools

Utilization as Biochemical Probes

Biochemical probes are essential for dissecting complex biological processes. The incorporation of unique chemical moieties, such as the difluoromethyl group in 3,3-Difluoro-D-alanine, allows for the study of molecular interactions and dynamics without significantly perturbing the system.

This compound serves as an important tool for investigating the kinetics and catalytic mechanisms of enzymes that process D-amino acids, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP). Enzymes such as alanine (B10760859) racemase and D-amino acid transaminase (DAT) are crucial for bacterial cell wall biosynthesis, making them attractive targets for antimicrobial drug design. wikipedia.orgebi.ac.uk The introduction of fluorine atoms at the β-position of D-alanine can significantly alter its electronic properties, making it a potent inhibitor or a mechanistic probe for these enzymes.

For instance, alanine racemase catalyzes the reversible conversion between L-alanine and D-alanine through a mechanism involving a carbanionic intermediate stabilized by the PLP cofactor. ebi.ac.uknih.gov Halogenated D-alanine analogs, including 3-fluoro-D-alanine, are known to act as suicide inhibitors for this enzyme. wikipedia.org It is proposed that this compound can also act as a mechanism-based inhibitor. Upon binding to the active site, the enzyme would abstract the α-proton, leading to the formation of a stabilized carbanion. Subsequent elimination of a fluoride (B91410) ion would generate a reactive amino-acrylate intermediate, which could then covalently modify a nucleophilic residue in the active site, leading to irreversible inactivation.

While specific kinetic parameters for the interaction of this compound with these enzymes are not extensively documented in publicly available literature, the kinetic data for related substrates and enzymes provide a framework for understanding its potential role. For example, D-amino acid transaminases exhibit specific kinetic profiles for their natural substrates.

| Enzyme Source | Substrate | Co-substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|---|

| Bacillus sp. YM-1 | D-Alanine | α-Ketoglutarate | 2.8 | 780 | 2.8 x 105 |

| Bacillus sp. YM-1 | D-Glutamate | Pyruvate | 1.2 | 650 | 5.4 x 105 |

| Aminobacterium colombiense | D-Alanine | α-Ketoglutarate | 0.6 | 2.5 | 4.2 x 103 |

| Aminobacterium colombiense | D-Glutamate | Pyruvate | 0.3 | 1.2 | 4.0 x 103 |

The study of such inhibition kinetics with this compound would provide valuable insights into the enzyme's catalytic mechanism, including the nature of the transition state and the roles of active site residues.

Understanding the intricate network of protein-protein and protein-ligand interactions is fundamental to deciphering cellular signaling and function. nih.gov The introduction of uniquely tagged amino acids into proteins is a powerful strategy to map these interaction interfaces. While direct studies employing this compound for this purpose are not widely reported, its properties make it a promising candidate for such applications.

The fluorine atoms can serve as subtle probes without introducing significant steric bulk. Methods like affinity-directed mass spectrometry or specialized in vivo selection systems can be used to map interaction interfaces. nih.govmdpi.com For example, a protein of interest could be engineered to contain this compound at various surface-exposed positions. Changes in the local environment of the difluoromethyl group upon binding to a partner protein or a small molecule ligand could then be detected, for instance, by ¹⁹F NMR spectroscopy. This would allow for the identification of residues at the binding interface.

Furthermore, computational methods are increasingly used to predict and analyze protein interaction surfaces. The unique electronic and steric properties of this compound can be incorporated into these models to refine predictions of binding affinity and specificity.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for studying the structure, dynamics, and interactions of biomolecules. nih.gov The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nsf.gov Since fluorine is virtually absent in biological systems, the incorporation of fluorinated amino acids provides a background-free window to observe specific sites within a protein. nsf.gov

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. nih.govillinois.edu This sensitivity makes it an exquisite reporter of conformational changes, ligand binding, and protein-protein interactions. When this compound is incorporated into a protein, the two fluorine atoms of the gem-difluoro group would report on the local environment. The chemical shift of these fluorine atoms would be influenced by factors such as proximity to aromatic rings, charged residues, and changes in solvent accessibility.

While specific ¹⁹F NMR data for proteins containing this compound is scarce, studies on other fluorinated amino acids provide a basis for what can be expected. The chemical shifts of fluorinated amino acids in proteins can span a wide range, reflecting the diverse microenvironments within the folded structure.

| Fluorinated Amino Acid | Environment/Protein | Chemical Shift (ppm) |

|---|---|---|

| 5-Fluorotryptophan | Free in solution | -125.0 |

| 5-Fluorotryptophan | Buried in a protein core | -122.0 to -128.0 |

| 3-Fluorophenylalanine | Exposed on protein surface | -113.5 |

| 3-Fluorophenylalanine | In a ligand-binding pocket | -110.0 to -115.0 |

| (2S,4S)-5-Fluoroleucine | In Dihydrofolate Reductase | -220.0 to -235.0 |

Note: Chemical shifts are relative to a standard reference and can vary depending on experimental conditions.

The gem-difluoro group in this compound would likely exhibit a chemical shift in a region distinct from other commonly used fluorinated amino acids, potentially offering a unique spectral window for multi-labeling experiments. Furthermore, ¹⁹F NMR relaxation studies could provide information on the local dynamics of the protein backbone and side chains at the site of incorporation.

Protein Engineering and Design with Fluorinated Amino Acids

The incorporation of non-canonical amino acids is a powerful tool in protein engineering to create proteins with novel or enhanced properties. Fluorinated amino acids, in particular, have been shown to modulate protein stability, folding, and resistance to degradation.

The stability of a protein is a delicate balance of enthalpic and entropic contributions from various non-covalent interactions. The introduction of fluorinated amino acids can perturb this balance and significantly alter the thermodynamic stability of a protein. The high hydrophobicity of fluorocarbon chains can enhance the hydrophobic effect, which is a major driving force for protein folding.

Studies on proteins where hydrophobic core residues have been replaced with highly fluorinated analogues, such as hexafluoroleucine, have demonstrated a substantial increase in stability against both thermal and chemical denaturation. nih.gov This increased stability is primarily attributed to the enhanced hydrophobic character of the fluorinated side chains. nih.govumich.edu The increase in the free energy of unfolding is often associated with a less favorable entropy of unfolding, consistent with a stronger hydrophobic effect. nih.gov

| Protein Variant | Tm (°C) | ΔGunf at 25°C (kcal/mol) | ΔΔGunf (kcal/mol) |

|---|---|---|---|

| Non-fluorinated (Leucine) | 65 | 8.5 | - |

| Partially Fluorinated | 85 | 10.2 | +1.7 |

| Highly Fluorinated (Hexafluoroleucine) | >100 | 12.1 | +3.6 |

Data adapted from studies on designed 4-helix bundle proteins.

These findings suggest that the strategic incorporation of this compound could be a viable strategy to fine-tune the thermodynamic stability of proteins.

A major hurdle in the development of protein and peptide-based therapeutics is their susceptibility to proteolytic degradation by proteases. nih.gov A common strategy to enhance the stability of peptides against proteolysis is the incorporation of non-canonical amino acids, including D-amino acids. frontiersin.orgmdpi.com Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site can disrupt the recognition by the protease, thereby rendering the peptide bond resistant to hydrolysis. nih.govmdpi.com

The incorporation of this compound into a peptide or protein would be expected to confer significant resistance to enzymatic degradation for two primary reasons. First, as a D-amino acid, it would disrupt the stereospecific recognition by most proteases. nih.gov Peptides composed entirely of D-amino acids are generally highly resistant to proteolysis. nih.gov Second, the electronic and steric properties of the difluoromethyl group could further hinder protease binding and catalysis.

Studies have shown that even a single D-amino acid substitution at a protease cleavage site can dramatically increase the half-life of a peptide in serum. mdpi.com While specific degradation assays on proteins containing this compound are yet to be reported, the principle is well-established. This property makes this compound an attractive building block for the design of more stable and long-lasting therapeutic peptides and proteins.

Radiopharmaceutical Development and Molecular Imaging

The development of radiopharmaceuticals for the specific and sensitive detection of bacterial infections is a critical area of research. This compound, particularly its radiolabeled form, has emerged as a promising candidate for molecular imaging with Positron Emission Tomography (PET).

A significant advancement in the imaging of bacterial infections has been the development of a fluorine-18 labeled version of 3,3,Difluoro-D-alanine, specifically [¹⁸F]3,3,3-trifluoro-d-alanine (d-[¹⁸F]-CF₃-ala) researchgate.netnih.govacs.orgnih.gov. This PET tracer is designed based on the structural similarity of D-alanine, a crucial component of the bacterial cell wall peptidoglycan researchgate.netnih.govnih.gov. The rationale behind its design is that bacteria will incorporate this fluorinated analog into their peptidoglycan, thereby allowing for the visualization of bacterial presence and activity.

Key features of the design of d-[¹⁸F]-CF₃-ala as a PET tracer include:

Metabolic Trapping: The tracer is metabolized and incorporated into the bacterial cell wall, leading to its accumulation at the site of infection researchgate.netnih.govacs.orgnih.gov.

Stability: The fluorine-19 parent amino acid, d-[¹⁹F]-CF₃-ala, has been shown to be stable in human and mouse serum researchgate.netnih.govnih.gov. The radiolabeled tracer, d-[¹⁸F]-CF₃-ala, also demonstrates stability in serum and phosphate-buffered saline (PBS) acs.org.

Reduced Host Metabolism: A critical advantage of d-[¹⁹F]-CF₃-ala is that it is a poor substrate for the mammalian enzyme D-amino acid oxidase (DAAO) researchgate.netnih.govacs.orgnih.gov. This enzyme is responsible for the metabolism of D-amino acids in mammals, and its low activity towards the fluorinated analog results in reduced background signals during PET imaging, thereby enhancing the specificity for bacterial detection researchgate.netnih.govacs.orgnih.gov.

The efficacy of d-[¹⁸F]-CF₃-ala as a PET tracer has been evaluated through quantitative analysis in both in vitro and preclinical models, demonstrating its potential for the specific detection of bacterial infections.

In Vitro Studies:

In vitro uptake studies have been conducted on a variety of pathogenic bacteria. The accumulation of d-[¹⁸F]-CF₃-ala was found to be notably high in Gram-negative bacteria, particularly Escherichia coli and Acinetobacter baumannii. Significant uptake was also observed in Enterococcus faecalis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterobacter cloacae acs.orgescholarship.org. Conversely, lower uptake was noted in Gram-positive bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Staphylococcus epidermidis, as well as in Salmonella typhimurium and Proteus mirabilis acs.orgescholarship.org. Importantly, no significant uptake was observed in heat-killed bacteria, confirming that active bacterial metabolism is required for the accumulation of the tracer acs.orgescholarship.orgnih.gov. The uptake in live bacteria was also shown to be blocked in a dose-dependent manner by D-alanine, further supporting the specificity of the uptake mechanism nih.gov.

| Bacterial Strain | Tracer Uptake Level |

| Escherichia coli | High |

| Acinetobacter baumannii | High |

| Enterococcus faecalis | Significant |

| Klebsiella pneumoniae | Significant |

| Pseudomonas aeruginosa | Significant |

| Enterobacter cloacae | Significant |

| Staphylococcus aureus | Low |

| Listeria monocytogenes | Low |

| Staphylococcus epidermidis | Low |

| Salmonella typhimurium | Low |

| Proteus mirabilis | Low |

Preclinical Models:

In a murine myositis model of acute bacterial infection, d-[¹⁸F]-CF₃-ala demonstrated its ability to distinguish between live and heat-killed E. coli researchgate.netnih.govacs.org. PET/CT imaging analysis revealed that the accumulation of the tracer in tissues infected with live bacteria was significantly higher than in those inoculated with heat-killed bacteria. A region-of-interest (ROI) analysis showed that the mean accumulation of d-[¹⁸F]-CF₃-ala was 2.4-fold higher in the area with live bacteria compared to the area with heat-killed bacteria nih.govacs.org. This preclinical data underscores the potential of d-[¹⁸F]-CF₃-ala to specifically identify sites of active bacterial infection and differentiate them from sterile inflammation nih.govnih.gov.

| Preclinical Model | Finding |

| Murine Myositis Model (E. coli) | 2.4-fold higher tracer accumulation in live bacteria vs. heat-killed bacteria nih.govacs.org |

Chemical Probe for Investigating Bacterial Metabolism and Physiology

Beyond its application in molecular imaging, this compound serves as a valuable chemical probe for the investigation of bacterial metabolism and physiology. Its ability to be incorporated into the bacterial cell wall provides a direct means to study the dynamics of peptidoglycan synthesis and remodeling.

The specificity of this probe for bacterial metabolism is enhanced by its resistance to degradation by mammalian D-amino acid oxidase researchgate.netnih.govnih.gov. This property ensures that the observed effects are primarily due to its interaction with bacterial pathways, making it a clean tool for studying bacterial-specific processes. The use of such fluorinated probes can aid in understanding the mechanisms of action of antibiotics that target peptidoglycan synthesis and in the discovery of new antibacterial agents.

Mechanisms of Antimicrobial Action and Microbial Resistance

Inhibition of Essential Bacterial Cell Wall Biosynthesis Enzymes

The primary mechanism of action for D-alanine analogs like 3,3-Difluoro-D-alanine is the disruption of peptidoglycan synthesis, a process vital for bacterial survival. Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. nih.gov The synthesis of this polymer involves several enzymatic steps, with two enzymes being particularly vulnerable to inhibition by D-alanine analogs: Alanine (B10760859) Racemase and D-alanine:D-alanine Ligase.

Alanine Racemase (Alr): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the interconversion of L-alanine to D-alanine. wikipedia.orgtandfonline.com Since D-alanine is a fundamental component of the peptidoglycan peptide stem, the inhibition of Alr depletes the necessary D-alanine pool, thereby halting cell wall construction. wikipedia.org Fluorinated D-alanine analogs are known mechanism-based inhibitors of this enzyme. The proposed mechanism involves the formation of a Schiff base between the analog and the PLP cofactor. Subsequently, the enzyme facilitates the elimination of fluoride (B91410), which generates a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation. researchgate.net For instance, the inactivation of alanine racemase by β,β,β-trifluoroalanine involves the loss of two fluoride ions and results in a stable, covalently modified enzyme. sigmaaldrich.com It is highly probable that this compound follows a similar pathway of irreversible, mechanism-based inhibition of alanine racemase.

D-alanine:D-alanine Ligase (Ddl): This essential ATP-dependent enzyme catalyzes the ligation of two D-alanine molecules to form the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. nih.gov This dipeptide is subsequently added to the UDP-N-acetylmuramoyl-tripeptide, forming the pentapeptide precursor required for peptidoglycan cross-linking. nih.gov D-alanine analogs can act as competitive inhibitors of Ddl, binding to the active site in place of D-alanine and preventing the formation of the D-Ala-D-Ala dipeptide. The antibiotic D-cycloserine, a structural analog of D-alanine, is a well-known inhibitor of both alanine racemase and D-alanine:D-alanine ligase. nih.govresearchgate.net Its inhibition of Ddl is particularly complex, proceeding through the formation of a phosphorylated derivative of the drug within the enzyme's active site, which mimics the D-alanyl phosphate (B84403) intermediate of the natural reaction. nih.govresearchgate.net Given its structural similarity to D-alanine, this compound is expected to also function as an inhibitor of Ddl.

| Enzyme | Function in Peptidoglycan Synthesis | Inhibition by D-Alanine Analogs | Known Inhibitors |

| Alanine Racemase (Alr) | Converts L-alanine to D-alanine. | Mechanism-based irreversible inhibition. | D-cycloserine, 3-Fluoro-D-alanine, β,β,β-Trifluoroalanine. wikipedia.orgsigmaaldrich.com |

| D-alanine:D-alanine Ligase (Ddl) | Creates D-Ala-D-Ala dipeptide for the pentapeptide precursor. | Competitive inhibition; formation of inhibitory intermediates. | D-cycloserine, Phosphinate and phosphonate (B1237965) dipeptide analogs. nih.govnih.gov |

Strategies for Overcoming Bacterial Resistance to D-Alanine Analogs

Bacteria have evolved sophisticated mechanisms to counteract the effects of antibiotics that target cell wall synthesis, including D-alanine analogs. These strategies involve enzymatic modification, altered transport, and changes in the structure of the peptidoglycan itself.

D-Alanine Ligase Mutants Utilizing Alternative Substrates

A primary resistance strategy involves the modification of the target enzyme, D-alanine:D-alanine ligase, to reduce its affinity for the inhibitor or to utilize alternative substrates. The most prominent example is found in vancomycin-resistant enterococci (VRE). These bacteria possess a modified D-alanine ligase, often designated VanA, which preferentially catalyzes the formation of a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide instead of the usual D-Ala-D-Ala dipeptide. nih.govfrontiersin.org This subtle change, replacing an amide bond with an ester bond, is sufficient to reduce the binding affinity of vancomycin-group antibiotics by a factor of 1000, rendering them ineffective. frontiersin.org This demonstrates how a mutant ligase can utilize an alternative substrate (D-lactate) to produce a modified cell wall precursor that circumvents the action of certain antibiotics. nih.gov

Alterations in D-Amino Acid Transport and Metabolism

Bacterial resistance can also arise from changes in the way D-alanine analogs are transported into the cell or metabolized.

Transport Systems: In Staphylococcus aureus, the alanine transporter CycA is involved in the uptake of D-alanine and its analogs like D-cycloserine. Mutations that impair the function of this transporter can reduce the intracellular concentration of the antibiotic, thereby increasing resistance. nih.gov

Metabolic Inactivation: Resistance to the analog β-chloro-D-alanine in S. aureus has been linked to a single point mutation (S180F) in the D-alanine aminotransferase (Dat) enzyme. While this mutation impairs the enzyme's normal function in D-alanine synthesis, structural modeling suggests it alters the active site in a way that promotes the dissociation and release of the inactivated antibiotic adduct, effectively detoxifying the cell and conferring resistance. biorxiv.org

Adaptive Responses in Bacterial Peptidoglycan Composition

The most direct adaptive response to cell wall-targeting antibiotics is the alteration of the peptidoglycan structure itself. As described for vancomycin resistance, bacteria can replace the terminal D-alanine of the pentapeptide precursor with a different molecule, fundamentally changing the target of the antibiotic. frontiersin.org The substitution of D-alanine with D-lactate or D-serine prevents the antibiotic from binding effectively to its target, thereby inhibiting its mechanism of action. frontiersin.org This reprogramming of cell wall biosynthesis represents a powerful evolutionary strategy for survival against antibiotics that target the D-Ala-D-Ala terminus.

| Resistance Mechanism | Description | Example |

| Target Modification | Alteration of the drug's target enzyme to reduce binding or utilize different substrates. | VanA ligase in VRE synthesizes D-Ala-D-Lactate instead of D-Ala-D-Ala. nih.govfrontiersin.org |

| Metabolic Inactivation | Enzymatic modification of the antibiotic to an inactive form. | A mutation in D-alanine aminotransferase (Dat) in S. aureus leads to the inactivation and release of β-chloro-D-alanine. biorxiv.org |

| Reduced Uptake | Mutations in transport systems prevent the antibiotic from reaching its intracellular target. | Impaired function of the CycA alanine transporter in S. aureus reduces D-cycloserine uptake. nih.gov |

| Peptidoglycan Remodeling | Alteration of the peptidoglycan precursor sequence to prevent antibiotic binding. | Replacement of the terminal D-Ala with D-Lactate or D-Serine in vancomycin-resistant bacteria. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3,3-Difluoro-D-alanine, and how do fluorinating agents influence yield and stereochemistry?

- Methodology : The synthesis typically involves halogen-exchange reactions or direct fluorination of alanine precursors. For example, H. D'Orchymont’s work describes using diethyl acetamidomalonate as a starting material, followed by fluorination with SF₄ or XeF₂ under controlled conditions to introduce fluorine atoms at the β-carbon .

- Critical Factors :

-

Precursor selection : Optically pure D-alanine derivatives are essential to retain stereochemical integrity.

-

Reagent choice : SF₄ offers higher selectivity but requires anhydrous conditions, while XeF₂ is milder but less efficient.

-

Purification : Reverse-phase HPLC or chiral chromatography is used to isolate the enantiomerically pure product.

Fluorinating Agent Reaction Conditions Yield Range SF₄ Anhydrous, 0–5°C 40–60% XeF₂ RT, aqueous phase 25–35%

Q. How can researchers validate the structural and enantiomeric purity of this compound?

- Analytical Workflow :

NMR Spectroscopy : ¹⁹F NMR distinguishes between diastereomers (δ -120 to -140 ppm for CF₂ groups) .

Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 154.05) .

Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers .

- Data Interpretation : Compare retention times with authentic standards and calculate enantiomeric excess (ee) via peak integration.

Q. What physicochemical properties make this compound distinct from non-fluorinated alanine?

- Key Differences :

- Lipophilicity : Fluorination increases logP by ~0.5–0.7 units, enhancing membrane permeability .

- Acidity : The CF₂ group lowers the pKa of the α-amino group (pKa ~8.2 vs. 9.7 for D-alanine), affecting protonation states in enzymatic binding .

- Metabolic Stability : Fluorine’s electronegativity resists oxidative deamination, prolonging half-life in biological systems .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s metabolic stability in mammalian models?

- In Vitro Assays :

- Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS over 0–120 minutes .

- CYP450 Inhibition : Use fluorometric assays to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4).

Q. How does this compound inhibit bacterial alanine racemase, and what structural insights inform drug design?

- Mechanistic Insights :

- Enzyme Kinetics : Competitive inhibition is observed (Ki ~2.3 μM) via Lineweaver-Burk plots using D-alanine as a substrate .

- X-ray Crystallography : The CF₂ group sterically clashes with the enzyme’s active-site pyridoxal phosphate cofactor, preventing substrate binding .

- Methodology :

- Molecular Dynamics Simulations : Compare binding free energies of fluorinated vs. non-fluorinated analogs using AMBER or GROMACS .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

- Process Optimization :

- Low-Temperature Reactions : Conduct fluorination below -10°C to minimize epimerization .

- Enzymatic Resolution : Use L-amino acid oxidase to selectively degrade undesired L-enantiomers .

Data Contradictions and Resolution

- Fluorine’s Impact on Bioavailability : Some studies report enhanced permeability , while others note reduced solubility in aqueous media . Resolution: Perform parallel assays in polar (e.g., PBS) and nonpolar (e.g., octanol) solvents to quantify partitioning behavior.

- Enzyme Inhibition Specificity : Discrepancies exist between bacterial and mammalian alanine racemase inhibition. Resolution: Use isoform-specific knockout models to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.